3-氟-1H-吲哚

描述

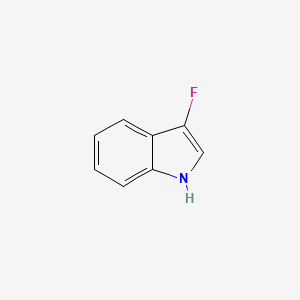

3-Fluoro-1H-indole is an organic compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives, such as 3-Fluoro-1H-indole, has been a topic of interest in the chemical community . A variety of techniques have been used to produce these compounds . For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .

Molecular Structure Analysis

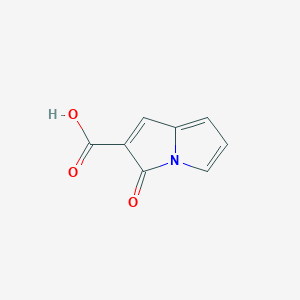

The molecular structure of 3-Fluoro-1H-indole is characterized by the presence of a fluorine atom on the indole ring, which can influence the molecule’s electronic properties and reactivity . The fluorine atom is highly electronegative, which can increase the acidity of adjacent functional groups and impact the molecule’s ability to undergo further chemical reactions .

Chemical Reactions Analysis

Fluorinated indoles, such as 3-Fluoro-1H-indole, have shown altered reactivity compared to their non-fluorinated counterparts . For instance, the fluorine-substituted 5,6-dihydroxytryptamines displayed decreased potential for oxidation and increased phenol acidities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-1H-indole are influenced by the presence of the fluorine atom. The papers indicate that fluorine substitution can lead to increased acidity and decreased oxidation potential.

科学研究应用

HIV-1 抑制

王等人(2003 年)的一项研究探索了使用吲哚的 4-氟衍生物来抑制 HIV-1。该化合物干扰了 HIV 表面蛋白 gp120 与宿主细胞受体 CD4 的相互作用,在几个物种中显示出增强的效力和生物利用度。

合成生物活性

程(2012 年)讨论了从吲哚合成的化合物(AM-694),展示了强大的生物活性。该过程包括一系列化学反应,包括保护、脱保护和 N-烷基化。

用于酶促机制探测的氟代氧化吲哚

竹内、垂井和柴田(2000 年)研究了用选择性氟与几种 3-取代吲哚处理,得到 3-取代 3-氟代氧化吲哚。由于这些化合物类似于氧化吲哚和 3-羟基氧化吲哚,因此它们可能有助于研究吲哚的生物合成和代谢机制 (竹内、垂井和柴田,2000 年)。

催化 C4-选择性氟代烷基化

Borah 和 Shi(2017 年)描述了钯催化的吲哚 C4-选择性氟代烷基化,强调了选择正确的导向基团以实现高区域选择性的重要性。该方法也适用于其他杂芳烃,如苯并[b]噻吩 (Borah 和 Shi,2017 年)。

吲哚衍生物的抗结核活性

Karalı 等人(2007 年)合成了一系列新的 5-氟-1H-吲哚-2,3-二酮衍生物,并评估了它们的抗结核活性。他们发现某些化合物对结核分枝杆菌表现出显着的抑制活性 (Karalı 等人,2007 年)。

吲哚衍生物的吸收和荧光

Carić 等人(2004 年)比较了各种吲哚-3-乙酸的吸收和荧光光谱,包括氟代衍生物。他们发现这些化合物的促进植物生长的活性与某些跃迁带的位置相关 (Carić 等人,2004 年)。

氟甲基吲哚-3-基酮的合成

姚等人(2016 年)报道了一种简单有效的方法来合成多种氟甲基吲哚-3-基酮,重点介绍了在无催化剂和无添加剂条件下使用氟代乙酸 (姚等人,2016 年)。

安全和危害

While specific safety and hazard information for 3-Fluoro-1H-indole is not detailed in the provided papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

属性

IUPAC Name |

3-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMITYLJHUKSVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495220 | |

| Record name | 3-Fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1H-indole | |

CAS RN |

66946-81-4 | |

| Record name | 3-Fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)